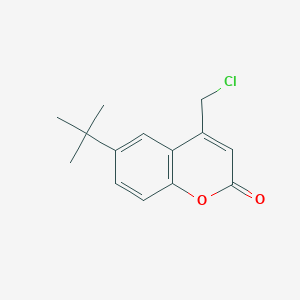

6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-tert-butyl-4-(chloromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO2/c1-14(2,3)10-4-5-12-11(7-10)9(8-15)6-13(16)17-12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHULNLHRCWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201187087 | |

| Record name | 4-(Chloromethyl)-6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-61-8 | |

| Record name | 4-(Chloromethyl)-6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable chromenone derivative.

Chloromethylation: The chromenone derivative undergoes chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

tert-Butylation: The intermediate product is then subjected to tert-butylation using tert-butyl chloride and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloromethyl group can be substituted with other functional groups such as amines, thiols, or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biology, and materials science. Its unique structural features enable it to serve as a versatile building block in organic synthesis and as a potential therapeutic agent.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Properties : Preliminary research indicates that it may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Biological Research

The compound has been explored as a potential enzyme inhibitor or modulator. Its ability to bind selectively to specific enzymes could lead to the development of novel inhibitors that may be useful in treating diseases linked to enzyme dysfunction.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various reactions:

- Chloromethylation : The chloromethyl group can be substituted with other functional groups, enhancing the compound's versatility.

- Oxidation and Reduction Reactions : These transformations allow for the creation of alcohols, ketones, and carboxylic acids, facilitating the synthesis of diverse derivatives.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibitory properties of this compound showed promising results against specific targets involved in metabolic disorders. The binding affinity and selectivity were assessed using biochemical assays, indicating that modifications to the chloromethyl group could enhance inhibitory activity.

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties and applications of 6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one, a comparative analysis with structurally analogous coumarin derivatives is provided below.

Structural and Functional Group Variations

Key Observations:

- Substituent Reactivity : The chloromethyl group (C4) in the target compound enables nucleophilic substitution reactions, similar to the bromomethyl analogue in 4-bromomethyl-6-tert-butyl-2H-chromen-2-one . Bromine’s higher leaving-group ability may enhance synthetic versatility compared to chlorine.

- Antifungal vs. Antiviral Activity : Substitution at C3 with a 2-methylindole group (as in 6-chloro-3-(2-methylindole)-2H-chromen-2-one) confers antifungal activity, whereas chloromethyl/benzyloxy substitutions at C4/C7 correlate with antiviral applications .

Physicochemical and Crystallographic Properties

- Molecular Weight and Solubility : The tert-butyl group increases molecular weight (e.g., 272.75 g/mol for the target compound vs. 315.16 g/mol for 6-bromo-4-methyl-3-phenyl-2H-chromen-2-one), reducing aqueous solubility but improving membrane permeability .

- Crystallography : Structural studies on 4-bromomethyl-6-tert-butyl-2H-chromen-2-one reveal planar coumarin cores with substituents influencing crystal packing, a feature likely shared with the chloromethyl analogue . Software like SHELX is commonly used for such analyses .

Biological Activity

6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound's structure features a chromenone core with tert-butyl and chloromethyl substituents, which contribute to its unique reactivity and biological properties. The synthesis typically involves chloromethylation of a chromenone derivative followed by tert-butylation using tert-butyl chloride and a strong base like sodium hydride.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity, leading to various biological effects such as:

- Anti-inflammatory effects : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways .

- Antimicrobial activity : Preliminary studies suggest potential antibacterial properties, although specific data on this compound is limited .

- Anticancer potential : Similar compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .

Biological Activity Overview

The following table summarizes the reported biological activities of this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of various coumarin derivatives, including those structurally similar to this compound. Results indicated significant growth inhibition in human colon cancer cells, with some derivatives demonstrating multidrug resistance (MDR) reversing capabilities .

- Anti-inflammatory Potential : Research on related chromenone derivatives revealed their ability to inhibit COX enzymes effectively. These findings suggest that this compound may exhibit similar anti-inflammatory properties through enzyme modulation .

- Antioxidant Activity : Compounds within the chromenone class have been studied for their antioxidant capabilities. The presence of electron-withdrawing groups enhances their radical scavenging activity, indicating that this compound could also possess significant antioxidant properties .

Comparative Analysis

When compared with similar compounds, such as 2,6-di-tert-butyl-4-methylphenol known for its antioxidant properties, this compound exhibits a unique profile due to its structural modifications that enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-tert-butyl-4-(chloromethyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 4,4,4-trichloro-3-hydroxybutanoic acid derivatives with pivalaldehyde under acidic catalysis (e.g., camphorsulfonic acid in benzene/cyclohexane). Optimizing the aldehyde-to-acid ratio (e.g., 5:1 excess) and solvent choice improves cis-selectivity . Post-synthesis, reductive dehalogenation using triphenyltin hydride selectively reduces trichloromethyl to chloromethyl groups, yielding 37–49% after distillation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Use SHELXTL or SHELXL for structure refinement, ensuring high-resolution data (e.g., <1.0 Å) to resolve potential disorder in the tert-butyl or chloromethyl groups .

- NMR : Analyze and spectra for chloromethyl proton shifts (δ ~4.5–5.0 ppm) and tert-butyl group splitting patterns .

- Mass spectrometry : Confirm molecular ion peaks (expected m/z: ~250–260) and fragmentation patterns using high-resolution ESI-MS.

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Treat as a potential irritant/carcinogen due to structural analogs like bis(chloromethyl) ether . Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at +4°C in inert atmospheres to prevent decomposition . Monitor for chronic respiratory symptoms (e.g., bronchitis) during prolonged exposure .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- For disordered tert-butyl groups: Apply SHELXL’s PART instruction to model partial occupancies and refine anisotropic displacement parameters .

- For twinning: Use the Hooft parameter in PLATON to detect twinning ratios and apply TWIN/BASF commands in SHELXL .

- Validate final structures with checkCIF to flag outliers in bond lengths/angles .

Q. What strategies enable selective derivatization of the chloromethyl group for bioactivity studies?

- Methodological Answer :

- Nucleophilic substitution : React with amines (e.g., benzylamine in DMF at 60°C) to replace chlorine with amine groups, monitored by TLC .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids to form biaryl derivatives .

- Redox tuning : Modify the chloromethyl group to hydroxymethyl (via hydrolysis) or aldehyde (via oxidation) for further functionalization .

Q. How can Mercury software aid in analyzing this compound’s crystal packing and intermolecular interactions?

- Methodological Answer :

- Void analysis : Use Mercury’s “Voids” module to identify solvent-accessible volumes (>5% occupancy) in the lattice .

- H-bond networks : Generate interaction maps (e.g., C–H···O) using the “Contacts” tool to assess stability .

- Packing similarity : Compare with coumarin analogs (e.g., 6-methoxy-4-methyl derivatives) to identify conserved motifs .

Q. What computational methods validate experimental data discrepancies in spectroscopic vs. crystallographic results?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level and compare computed NMR shifts with experimental data .

- Hirshfeld surface analysis : Map electrostatic potentials in CrystalExplorer to explain crystallographic packing vs. solution-phase behavior .

Data Validation & Reproducibility

Q. How should researchers address low reproducibility in synthetic yields of this compound?

- Methodological Answer :

- Parameter screening : Use DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent polarity) impacting cis/trans isomer ratios .

- In-line analytics : Employ ReactIR to monitor reaction progress and identify intermediates causing yield drops .

Q. What practices ensure rigorous validation of crystallographic data for publication?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.